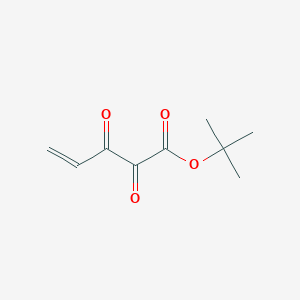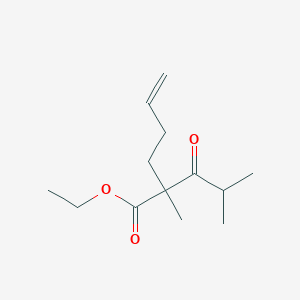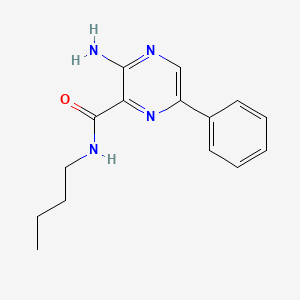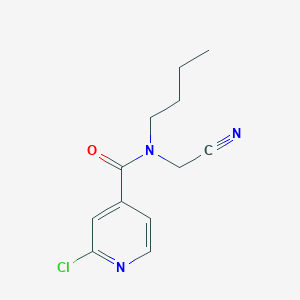
N-Carbamoyl-3-methoxy-O-methyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-3-methoxy-O-methyltyrosine is a synthetic compound with the molecular formula C13H18N2O5 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-methoxy-O-methyltyrosine typically involves the modification of the tyrosine moleculeThe reaction conditions often require the use of specific reagents such as acyl chlorides or anhydrides to form the desired amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-3-methoxy-O-methyltyrosine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamoyl group can produce amines .
Aplicaciones Científicas De Investigación
N-Carbamoyl-3-methoxy-O-methyltyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-3-methoxy-O-methyltyrosine involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
N-Carbamoyl-3-methoxy-O,α-dimethyl-L-tyrosine: A similar compound with an additional methyl group, affecting its steric and electronic properties.
N-Carbamoyl-3,4-dimethoxyphenylalanine: Another derivative with two methoxy groups, influencing its reactivity and biological activity.
Uniqueness
N-Carbamoyl-3-methoxy-O-methyltyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
| 114624-72-5 | |
Fórmula molecular |
C12H16N2O5 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-(carbamoylamino)-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O5/c1-18-9-4-3-7(6-10(9)19-2)5-8(11(15)16)14-12(13)17/h3-4,6,8H,5H2,1-2H3,(H,15,16)(H3,13,14,17) |
Clave InChI |
JTELTMYDFKDHNK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)



